N-(propan-2-ylideneamino)acetamide N-(propan-2-ylideneamino)acetamide
Brand Name: Vulcanchem
CAS No.: 3742-63-0
VCID: VC2411061
InChI: InChI=1S/C5H10N2O/c1-4(2)6-7-5(3)8/h1-3H3,(H,7,8)
SMILES: CC(=NNC(=O)C)C
Molecular Formula: C5H10N2O
Molecular Weight: 114.15 g/mol

N-(propan-2-ylideneamino)acetamide

CAS No.: 3742-63-0

Cat. No.: VC2411061

Molecular Formula: C5H10N2O

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

N-(propan-2-ylideneamino)acetamide - 3742-63-0

Specification

CAS No. 3742-63-0
Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
IUPAC Name N-(propan-2-ylideneamino)acetamide
Standard InChI InChI=1S/C5H10N2O/c1-4(2)6-7-5(3)8/h1-3H3,(H,7,8)
Standard InChI Key XLHDGJPPMZUJIM-UHFFFAOYSA-N
SMILES CC(=NNC(=O)C)C
Canonical SMILES CC(=NNC(=O)C)C

Introduction

Chemical Identity and Nomenclature

N-(propan-2-ylideneamino)acetamide, with the CAS registry number 3742-63-0, belongs to the class of hydrazide derivatives. This compound is known by several synonyms in the scientific literature, reflecting its structural characteristics and chemical relationships:

SynonymSource
N'-(propan-2-ylidene)acetohydrazidePubChem
Acetic acid isopropylidene-hydrazidePubChem
Acetone acetylhydrazonePubChem
Acetic acid, isopropylidenehydrazidePubChem
1-Acetyl-2-isopropylidenhydrazinPubChem
N-(isopropylideneamino)acetamidePubChem

The IUPAC name properly reflects its chemical structure, with the propan-2-ylideneamino group attached to an acetamide moiety, creating a hydrazone functional arrangement that contributes to its chemical behavior .

Structural Properties and Molecular Characteristics

Molecular Formula and Weight

N-(propan-2-ylideneamino)acetamide has a defined molecular composition that determines its fundamental chemical properties:

PropertyValueSource
Molecular FormulaC5H10N2OPubChem
Molecular Weight114.15 g/molPubChem
Exact Mass114.079312947 DaPubChem

Structural Representation

The compound features a hydrazone linkage (C=N-N) connecting the acetamide group to an isopropylidene moiety. This structural arrangement creates a distinctive electronic distribution that influences its reactivity patterns and intermolecular interactions . The molecule contains one hydrogen bond donor and two hydrogen bond acceptors, which contribute to its potential for forming hydrogen bonds with biological macromolecules and other chemical entities .

Chemical Identifiers

For systematic identification in chemical databases and literature, the compound is characterized by the following identifiers:

IdentifierValueSource
InChIInChI=1S/C5H10N2O/c1-4(2)6-7-5(3)8/h1-3H3,(H,7,8)PubChem
InChIKeyXLHDGJPPMZUJIM-UHFFFAOYSA-NPubChem
SMILESCC(=NNC(=O)C)CPubChem

Physical and Chemical Properties

N-(propan-2-ylideneamino)acetamide possesses several notable physicochemical properties that determine its behavior in various chemical environments and applications:

Computed Physical Properties

Based on computational models and experimental data, the compound exhibits the following physical characteristics:

PropertyValueMethod
XLogP3-AA-0.3Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.6.11
Rotatable Bond Count1Computed by Cactvs 3.4.6.11

The moderate negative XLogP3 value (-0.3) suggests a slight hydrophilic character, indicating potential solubility in polar solvents while maintaining some lipophilic properties . This balanced hydrophilic-lipophilic profile contributes to its potential versatility in diverse chemical environments.

Crystallographic Data

N-(propan-2-ylideneamino)acetamide has been characterized crystallographically, providing valuable insights into its three-dimensional structure and intermolecular interactions in the solid state:

Crystallographic ParameterInformationSource
CCDC Number234488PubChem
Associated ArticleDOI:10.1070/MC2004v014n05ABEH001926PubChem
Crystal Structure DataDOI:10.5517/cc7w047PubChem

The availability of crystallographic data enhances our understanding of the compound's structural conformation and packing arrangements, which are critical for predicting its interactions with other molecules and potential applications in material science.

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of N-(propan-2-ylideneamino)acetamide typically involves the condensation reaction between acetohydrazide and acetone. This reaction pathway proceeds through nucleophilic addition of the hydrazide nitrogen to the carbonyl carbon of acetone, followed by dehydration to form the hydrazone linkage .

In a typical laboratory preparation, acetohydrazide reacts with acetone under mild conditions, often in the presence of a catalytic amount of acid to facilitate the condensation process. The reaction can be represented as:

CH₃CONHNH₂ + CH₃COCH₃ → CH₃CONN=C(CH₃)₂ + H₂O

The synthesis of similar compounds like 1-((propan-2-ylideneamino)oxy)propan-2-yl 4-methylbenzenesulfonate involves related chemistry, suggesting analogous synthetic approaches may be applicable .

Related Synthetic Methods

Similar compounds such as 2-cyano-N-(propan-2-ylideneamino)acetamide (CAS: 4974-42-9) are synthesized through comparable condensation reactions, indicating the versatility of this synthetic approach for creating various functionalized hydrazones .

The synthesis of related structures often involves:

  • Preparation of the appropriate hydrazide intermediate

  • Condensation with a ketone (acetone in this case)

  • Purification through recrystallization or chromatographic methods

Structural Analogues and Comparative Analysis

Several structural analogues of N-(propan-2-ylideneamino)acetamide have been studied, providing valuable comparative data to understand structure-activity relationships and potential applications:

2-cyano-N-(propan-2-ylideneamino)acetamide

This cyano-substituted analogue (CAS: 4974-42-9) represents an important structural variant with enhanced electronic properties due to the electron-withdrawing cyano group:

PropertyValueSource
Molecular FormulaC6H9N3OEchemi
Molecular Weight139.16 g/molEchemi
Exact Mass139.074561919 g/molEchemi
XLogP3-0.4Echemi

The presence of the cyano group increases the compound's polar surface area (65.2 Ų) compared to the parent structure, potentially enhancing its hydrogen bonding capabilities and reactivity .

2-(propan-2-ylideneamino)acetic acid-d

This deuterated derivative provides an important tool for spectroscopic studies and mechanistic investigations:

PropertyValueSource
CAS Number1268451-59-7ChemSrc
Molecular FormulaC5H8DNO2ChemSrc
Molecular Weight116.137 g/molChemSrc
LogP0.55180ChemSrc

The substitution of a deuterium atom creates minimal structural changes while providing a distinctive spectroscopic signature, making this analogue valuable for NMR studies and reaction mechanism investigations .

Chemical Reactivity and Transformations

Hydrolysis and Stability

N-(propan-2-ylideneamino)acetamide contains a hydrazone linkage that is susceptible to hydrolysis under acidic conditions. This reactivity allows for potential applications in pH-responsive systems or as protecting groups in organic synthesis .

Coordination Chemistry

The presence of multiple coordination sites (carbonyl oxygen, hydrazone nitrogen atoms) makes this compound potentially useful as a ligand in coordination chemistry. Similar hydrazone-containing compounds have demonstrated the ability to form complexes with various metal ions, suggesting potential applications in catalysis, sensing, and materials science .

Applications and Research Significance

Synthetic Organic Chemistry

N-(propan-2-ylideneamino)acetamide serves as a valuable building block in organic synthesis due to its functionalized structure containing both hydrazone and amide moieties. This dual functionality allows for selective transformations and the creation of more complex molecules .

Materials Science Applications

Related compounds, particularly those containing the hydrazone linkage, have been investigated for their nonlinear optical (NLO) properties. For example, 1-((propan-2-ylideneamino)oxy)propan-2-yl 4-methylbenzenesulfonate crystallizes in a non-centrosymmetric space group and exhibits second harmonic generation (SHG) response, indicating potential applications in optical materials .

The SHG response of related compounds is approximately 0.2 times that of KDP (KH2PO4), suggesting potential applications in photonic devices and optical materials .

Spectroscopic Characterization

Infrared Spectroscopy

The infrared spectrum of N-(propan-2-ylideneamino)acetamide would be expected to show characteristic absorption bands corresponding to:

  • N-H stretching vibration (~3300-3500 cm⁻¹)

  • C=O stretching of the amide group (~1650-1690 cm⁻¹)

  • C=N stretching of the hydrazone group (~1600-1650 cm⁻¹)

  • C-H stretching vibrations from methyl groups (~2850-2950 cm⁻¹)

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides valuable structural information about the compound. For N-(propan-2-ylideneamino)acetamide, the ¹H NMR spectrum would typically show:

  • Methyl protons of the acetamide group (~2.0 ppm)

  • Methyl protons of the isopropylidene moiety (~1.8-2.0 ppm)

  • N-H proton of the amide group (~7.5-8.5 ppm, potentially broadened due to exchange)

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